5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride
Description
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring a cyclopentyl substituent at position 5 and a methyl group at position 1 of the pyrazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H16ClN3 |
|---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
5-cyclopentyl-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-8(6-9(10)11-12)7-4-2-3-5-7;/h6-7H,2-5H2,1H3,(H2,10,11);1H |
InChI Key |
NVBGBXHRBYOQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the final product is obtained as a hydrochloride salt through acidification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The exocyclic amine and pyrazole ring undergo oxidation under controlled conditions:
-
N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding N-oxide derivative.
-
Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions can modify the pyrazole ring, though specific products require further characterization.
Key Reagents :
| Reagent | Conditions | Product |
|---|---|---|
| 30% H₂O₂ | AcOH, 50°C, 4h | N-oxide derivative |
| KMnO₄ | H₂SO₄, reflux | Oxidized pyrazole derivative |
Alkylation and Acylation
The amine group participates in nucleophilic substitutions:
-
N-Methylation : Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) produces N-methylated derivatives.
-
Acetylation : Reaction with acetic anhydride ((CH₃CO)₂O) forms acetylated products, enhancing lipophilicity.
Example Reactions :
| Reaction Type | Reagent | Solvent | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DCM, RT | N-Methylated pyrazole |
| Acylation | (CH₃CO)₂O, DMAP | THF, 60°C | Acetylated pyrazole |
Nucleophilic Substitution
The 3-amino group enables electrophilic aromatic substitution (EAS):
-
Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the 4-position of the pyrazole ring.
-
Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen atoms, though regioselectivity depends on reaction conditions.
Mechanistic Insight :
The electron-rich pyrazole ring directs electrophiles to the 4-position, while steric effects from the cyclopentyl group influence substitution patterns .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki Reaction : Reacts with aryl boronic acids (ArB(OH)₂) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Couples with aryl halides to introduce secondary amines.
Catalytic Systems :
| Reaction Type | Catalyst | Ligand | Substrate |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | - | Aryl boronic acid |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aryl bromide |
Heterocyclic Condensation
The 5-tautomer facilitates cyclocondensation with 1,3-dielectrophiles (e.g., β-diketones, α,β-unsaturated carbonyls) to form pyrazolo[1,5-a]pyrimidines .
Tautomerism Dynamics :
-
3-Tautomer vs. 5-Tautomer : Equilibrium favors the 3-tautomer in solution, but the 5-tautomer is reactive in cyclocondensation due to adjacent nucleophilic N atoms .
-
Acid/Base Effects : Protonation under acidic conditions directs reactivity toward exocyclic NH₂, while deprotonation in basic media enhances annular N nucleophilicity .
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 5-Bromo-1-methylpyrazol-3-amine | Bromine substitution | Enhanced electrophilic substitution |
| 3-Amino-1-methylpyrazole | No cyclopentyl group | Reduced steric hindrance |
Environmental and Catalytic Effects
Scientific Research Applications
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Substituent Effects on Physicochemical and Pharmacological Properties
- Cyclopentyl vs. Fluorophenyl : The cyclopentyl group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to the fluorophenyl group in 's analog. However, the fluorophenyl substituent may improve binding affinity to aromatic receptors (e.g., serotonin or dopamine receptors) via π-π interactions .
- Methyl vs. Propyl : The methyl group at N1 (target compound) offers steric hindrance without significantly impacting solubility, whereas the propyl group in ’s analog may reduce solubility but increase metabolic stability .
- Pyridinyl vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazines with β-ketoesters or diketones, followed by cyclopentyl and methyl group substitutions. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, cyclopentyl halides require catalytic bases like K₂CO₃ for efficient nucleophilic substitution .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Use NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns on the pyrazole ring. For example, the cyclopentyl group’s protons appear as a multiplet (δ 1.5–2.1 ppm), while the methyl group on N1 resonates as a singlet (δ 3.2–3.5 ppm). Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.16) .
- Advanced Techniques : X-ray crystallography resolves steric effects from the cyclopentyl group, which may influence crystal packing .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
